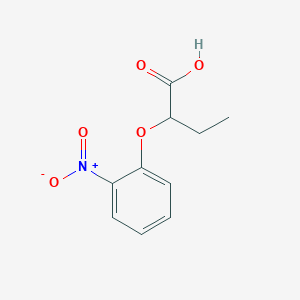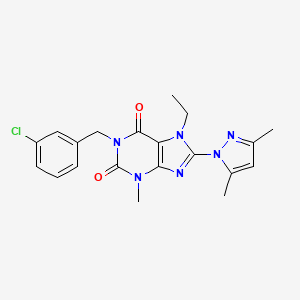
(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone is an intricate organic compound featuring diverse functional groups, including pyrimidinyl, piperidinyl, and triazolyl structures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multistep procedure. Starting with the preparation of the pyrimidinyl and triazolyl intermediates, the synthetic route proceeds with the formation of the piperidinyl moiety followed by the final coupling reaction. Key reagents include:
5,6-Dimethylpyrimidine: Prepared via condensation reactions.
Piperidine: Commonly commercially available.
Sodium azide: Used in the synthesis of the triazole ring.
Industrial Production Methods: Scale-up for industrial production demands careful optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as palladium or copper might be employed to enhance reaction efficiency. Solvent selection plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favored.
化学反应分析
Types of Reactions: The compound engages in a variety of chemical reactions, owing to its multifaceted structure:
Oxidation: The pyrimidinyl and triazolyl rings can undergo oxidation, forming N-oxides.
Reduction: The piperidinyl group can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution is possible at the dimethylpyrimidinyl moiety.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts reagents or halogenation under Lewis acid catalysts.
Major Products: Depending on reaction conditions, major products include derivatives with modified electronic properties, such as N-oxide derivatives or halogenated analogs.
科学研究应用
This compound serves as a cornerstone in various research domains:
Chemistry: Acts as a building block for more complex molecules.
Biology: Potentially used as a probe in biochemical assays due to its unique reactive sites.
Medicine: Investigated for pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: Employed in the development of advanced materials with specific electronic or mechanical properties.
作用机制
The mechanism of action is intricately tied to its structure, enabling interaction with multiple molecular targets:
Molecular Targets: Can interact with specific enzymes or receptors due to its triazole and pyrimidine rings.
Pathways Involved: Participates in pathways that involve nucleophilic substitution or electrophilic addition, leveraging its functional groups to modulate biological activity.
相似化合物的比较
(2H-1,2,3-Triazol-4-yl)methanone derivatives: Feature similar triazole functionality.
5,6-Dimethylpyrimidine derivatives: Share the pyrimidine core but differ in additional functional groups.
Piperidinylmethanone derivatives: Contain the piperidine ring but lack the triazole-pyrimidine connectivity.
This detailed breakdown should provide you with a comprehensive understanding of (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone, from its preparation to its wide array of applications.
属性
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCSRUYXYZECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)
![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2664961.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2664962.png)
![4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2664964.png)



![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/new.no-structure.jpg)
